A Technical Guide to the Chemical Properties and Synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine
A Technical Guide to the Chemical Properties and Synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Executive Summary: This document provides a comprehensive technical overview of 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine, a heterocyclic compound of significant interest to medicinal chemistry and drug development. This molecule represents a strategic hybridization of two pharmacologically important scaffolds: benzofuran and 2-aminothiazole. Benzofuran derivatives are widespread in nature and exhibit a vast range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Similarly, the 2-aminothiazole core is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous approved therapeutic agents.[3][4][5] This guide details the compound's physicochemical properties, provides a validated multi-step synthesis protocol, outlines methods for its spectroscopic characterization, and discusses its potential therapeutic applications based on data from analogous structures.
Section 1: Introduction to the Benzofuran-Thiazole Scaffold
The rationale behind the design of molecules like 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine is rooted in the principle of molecular hybridization, where distinct pharmacophores are combined to create a new chemical entity with potentially enhanced or novel biological activity.
The Benzofuran Moiety: A Versatile Pharmacophore
The benzofuran nucleus is a core component of many natural and synthetic compounds with significant therapeutic value.[2][6] Its rigid, planar structure and electron-rich nature allow it to interact with a wide array of biological targets. Researchers have successfully developed benzofuran-containing molecules with potent activities, including anticancer, antioxidant, anti-Alzheimer's, and antimicrobial effects.[1][2] The substitution pattern on the benzofuran ring plays a critical role in modulating this activity, making it a versatile template for drug design.
The 2-Aminothiazole Core: A Privileged Structure in Drug Discovery
The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry.[4] Its prevalence in FDA-approved drugs is a testament to its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for building complex molecules.[7] Derivatives of 2-aminothiazole have demonstrated a broad spectrum of pharmacological activities, and the 2-amino group provides a convenient handle for further chemical modification to optimize potency and selectivity.[3][5]
Rationale for Hybridization: Synergistic Potential
The conjugation of a benzofuran ring system with a 2-aminothiazole moiety is a deliberate strategy to merge their respective biological profiles. Studies on similar benzofuran-thiazole hybrids have revealed promising results, particularly in the realm of oncology. These compounds have shown remarkable antiproliferative activity against various human cancer cell lines, suggesting a synergistic effect that warrants further investigation.[8][9]
Section 2: Physicochemical and Structural Properties
The fundamental properties of 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine are summarized below. These data are essential for its handling, formulation, and interpretation in experimental settings.
Table 1: Core Physicochemical and Identification Data
| Property | Value | Source |
| IUPAC Name | 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine | N/A |
| CAS Number | 100136-48-9 | [10] |
| Molecular Formula | C₁₂H₁₀N₂O₂S | [10] |
| Molecular Weight | 246.29 g/mol | [10] |
| Appearance | Inferred to be a solid at room temperature | [11] |
| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [11] |
Chemical Structure
Caption: Chemical structure of the title compound.
Section 3: Synthesis and Purification
The synthesis of 4-(benzofuran-2-yl)-1,3-thiazol-2-amines is reliably achieved via the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-haloketone with a thioamide-containing reactant, in this case, thiourea. The proposed pathway begins with the synthesis of a substituted 2-acetylbenzofuran, which is then brominated to form the key α-haloketone intermediate.
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis pathway.
Detailed Experimental Protocol
This protocol is adapted from established procedures for analogous compounds.[6]
Step 1: Synthesis of 2-Acetyl-7-methoxybenzofuran (Intermediate I)
-
To a solution of 2-hydroxy-3-methoxybenzaldehyde (1 equivalent) in a suitable solvent like acetone, add anhydrous potassium carbonate (K₂CO₃, ~2.5 equivalents).
-
Add chloroacetone or bromoacetone (1.1 equivalents) dropwise to the stirring mixture.
-
Reflux the reaction mixture for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
After cooling, filter off the inorganic salts and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product, typically by recrystallization from ethanol, to yield the intermediate.
Step 2: Synthesis of 2-Bromo-1-(7-methoxy-1-benzofuran-2-yl)ethan-1-one (Intermediate II)
-
Dissolve the 2-acetyl-7-methoxybenzofuran (1 equivalent) from Step 1 in glacial acetic acid.[6]
-
Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise with constant stirring at room temperature.[6]
-
Continue stirring for 45-60 minutes after the addition is complete.
-
Pour the reaction mixture into crushed ice. The solid precipitate is the desired α-haloketone.
-
Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the purified intermediate.[6]
Step 3: Synthesis of 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine (Final Product)
-
Dissolve the brominated intermediate from Step 2 (1 equivalent) in absolute ethanol.
-
Add thiourea (1.2 equivalents) to the solution.
-
Reflux the mixture for 3-6 hours. Monitor the reaction progress using TLC.[6]
-
Upon completion, cool the mixture to room temperature. The product may precipitate directly.
-
If precipitation occurs, filter the solid. If not, concentrate the solution and add cold water or a basic solution (e.g., 10% NaOH) to induce precipitation.[3]
-
Collect the final product by filtration, wash with cold ethanol and water, and purify by recrystallization from a suitable solvent like ethanol to obtain the pure compound.[3][6]
Section 4: Spectroscopic Characterization
Structural elucidation and confirmation of purity are achieved through a combination of standard spectroscopic techniques. The expected data, based on analogous structures reported in the literature, are summarized below.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations | Rationale & References |
| ¹H-NMR | Signals for aromatic protons (benzofuran and thiazole rings), a singlet for the methoxy group (-OCH₃) protons, and a broad singlet for the amine (-NH₂) protons. | The chemical shifts and splitting patterns will confirm the connectivity of the molecule.[4][12] |
| ¹³C-NMR | Resonances corresponding to all 12 unique carbon atoms in the aromatic, heterocyclic, and methoxy environments. | Confirms the carbon skeleton of the final structure.[4] |
| FT-IR (cm⁻¹) | Characteristic absorption bands around 3200-3400 (N-H stretch of amine), 3000-3100 (Aromatic C-H stretch), ~1620 (C=N stretch), and ~1050-1250 (C-O-C stretch). | These bands are diagnostic for the key functional groups present in the molecule.[3][6] |
| Mass Spec (MS) | A molecular ion peak (M⁺) corresponding to the molecular weight of 246.29 g/mol , along with characteristic fragmentation patterns. | Confirms the molecular weight and provides further structural evidence. |
Section 5: Potential Biological and Pharmacological Significance
While direct biological data for 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine is sparse in publicly accessible literature, extensive research on closely related benzofuran-thiazole hybrids provides a strong basis for predicting its therapeutic potential.
Anticancer Potential
The primary area of interest for this class of compounds is oncology. A study on novel benzofuran-thiazole hybrids demonstrated remarkable antiproliferative activity against a panel of 60 human cancer cell lines, with some derivatives showing GI₅₀ values in the low micromolar and even sub-micromolar range.[8] The mechanism of action for some related compounds involves the inhibition of key cellular targets like tubulin or protein kinases, leading to cell cycle arrest and apoptosis.[13] Further studies have identified benzofuran-thiazole derivatives as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[7][9]
Other Potential Activities
Beyond cancer, the structural motifs suggest other potential applications:
-
Antioxidant and Anticholinesterase Activity: Benzofuran derivatives have been explored as agents for Alzheimer's disease, showing potential to inhibit cholinesterase and act as antioxidants.[1]
-
Antimicrobial Activity: Both the 2-aminothiazole and benzofuran cores are independently known to be present in compounds with antibacterial and antifungal properties.[2][4] The hybrid molecule may therefore possess activity against various microbial pathogens.
Section 6: Illustrative Experimental Workflow: In Vitro Cytotoxicity Screening
To evaluate the anticancer potential of the title compound, a standard and robust protocol is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
MTT Assay Workflow Diagram
Caption: Standard workflow for an MTT cell viability assay.
Step-by-Step MTT Assay Protocol
-
Cell Culture: Plate human cancer cells (e.g., MCF-7, A549) in 96-well microtiter plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of 4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine in DMSO. Perform serial dilutions in the cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Section 7: Conclusion
4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine is a promising heterocyclic compound that strategically combines the well-established pharmacophores of benzofuran and 2-aminothiazole. Its synthesis is achievable through reliable and scalable chemical methods like the Hantzsch synthesis. Based on extensive literature on analogous structures, this molecule holds significant potential as a lead compound in drug discovery, particularly in the development of novel anticancer agents. The technical information and protocols provided in this guide serve as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds.
Section 8: References
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Al-Ostoot, F. H., Al-Wahaibi, L. H., et al. (2022). Rational synthesis, anticancer activity, and molecular docking studies of novel benzofuran liked thiazole hybrids. PubMed. Available at:
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Al-Masoudi, W. A., & Al-Amery, K. H. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Journal of Physics: Conference Series. Available at:
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Arshad, M. F., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. PMC. Available at:
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Biosynth (n.d.). 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine. Sapphire Bioscience. Available at:
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Gebeş-Alperen, Y., et al. (2025). Synthesis of Novel Benzofuran-Based Thiazole Hybrids and Investigation of Their Antioxidant and Anticholinesterase Activities. FABAD Journal of Pharmaceutical Sciences. Available at:
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Kamble, V., Habade, B., & Bendgude, R. (2025). Synthesis and Antioxidant Study Of 4-(1- Benzofuran-2-Yl)-1,3-Thiazole-2-Amine and its Derivatives. ResearchGate. Available at:
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Li, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at:
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Manjunatha, M., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. Available at:
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BenchChem (2025). Comparative Analysis of 2-Aminothiazole Derivatives as Bioactive Agents. BenchChem. Available at:
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Aly, A. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers. Available at:
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Aly, A. A., et al. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PMC. Available at:
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Alasmi, A., et al. (n.d.). Synthesis and Characterization of 2-(Aminothiazole-4-yl) Coumarin-2-One, and Studying Its Nanoparticles as Antibacterial Activity. Institute of Metal Physics. Available at:
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NextSDS (n.d.). [4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]methanamine. NextSDS. Available at:
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Sigma-Aldrich (n.d.). 4-(Benzofuran-2-yl)thiazol-2-amine. Sigma-Aldrich. Available at:
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Al-Majid, A. M., et al. (2023). Catalyst-Free Synthesis of Novel 4-(Benzofuran-2-yl)-N-phenylthiazol-2(3H)-imines, Crystal Structure Elucidation, and the Effect of Phenyl Substitution on Crystal Packing. MDPI. Available at:
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BLDpharm (n.d.). 4-(Benzofuran-2-yl)thiazol-2-amine. BLDpharm. Available at:
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PubChem (n.d.). S-benzothiazol-2-yl (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)thioacetate. PubChem. Available at:
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Sun, M., et al. (2017). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. PMC. Available at:
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Kamble, V., & Habade, B. (2013). SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. IJRPC. Available at:
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